4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity. The compound also contains a nitrophenyl group, which can contribute to its reactivity .
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the nitro group is electron-withdrawing, which can make the compound more reactive. The benzamide group could potentially undergo hydrolysis, forming an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Synthesis and Properties of Related Compounds
Polymer Synthesis and Thermal Properties : Research has focused on the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from similar compounds. These polyamides show noncrystalline structures, high solubility in polar solvents, and excellent thermal stability, with glass transition temperatures mostly above 200°C and weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao et al., 2000).
Nucleophilic Substitutions and Radical Reactions : The versatility of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry is highlighted through various nucleophilic substitutions and radical reactions. These reactions facilitate modifications of the benzene ring, leading to the synthesis of azocarboxamides and other derivatives with potential biological activity (Jasch et al., 2012).
Electrochemical Polymerization and Optical Properties : A study on the electrochemical polymerization of a new benzimidazole unit reveals the impact of donor groups on the optical and electronic properties of polymers. These findings are significant for applications in optoelectronic devices (Ozelcaglayan et al., 2012).
Insecticidal Activity of Pyrazole Amide Derivatives : Research into new pyrazole amide derivatives has shown promising insecticidal activity against cotton bollworm at low concentrations, indicating potential agricultural applications (Deng et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-22(2,3)15-6-4-14(5-7-15)21(27)23-20-18-12-32(30,31)13-19(18)24-25(20)16-8-10-17(11-9-16)26(28)29/h4-11H,12-13H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYGNLGIDQUCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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